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Compound of Interest

Compound Name: 4'-O-Demethylbroussonin A

Cat. No.: B161370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-O-
Demethylbroussonin A, a natural product isolated from Broussonetia papyrifera. The

information presented herein is intended to serve as a valuable resource for researchers

engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Core Spectroscopic Data
The structural characterization of 4'-O-Demethylbroussonin A is primarily based on Nuclear

Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) data. These

techniques provide detailed insights into the molecular formula, connectivity, and

stereochemistry of the compound. The key data are summarized below.

Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a fundamental

technique for determining the accurate mass and, consequently, the elemental composition of a

molecule.

Table 1: High-Resolution Mass Spectrometry Data for 4'-O-Demethylbroussonin A
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Ion
Calculated Mass
[M-H]⁻

Found Mass [M-H]⁻ Molecular Formula

[M-H]⁻ 243.0954 243.0965 C₁₅H₁₅O₃

Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of

organic molecules by providing information about the chemical environment of individual

hydrogen and carbon atoms, respectively. The data presented here were acquired in methanol-

d₄ (CD₃OD).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 4'-O-Demethylbroussonin A (in CD₃OD)

Position ¹³C Chemical Shift (δc)
¹H Chemical Shift (δH,
mult., J in Hz)

1 134.7

2 110.1 6.78 (d, 2.0)

3 156.8

4 103.5 6.22 (dd, 8.2, 2.0)

5 158.5

6 107.0 6.28 (d, 8.2)

7 35.8 2.51 (t, 7.6)

8 32.2 1.83 (m)

9 35.6 2.51 (t, 7.6)

1' 135.4

2', 6' 129.2 6.98 (d, 8.5)

3', 5' 116.1 6.66 (d, 8.5)

4' 156.4
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Experimental Protocols
The following sections describe the general experimental procedures for the isolation and

spectroscopic analysis of 4'-O-Demethylbroussonin A, based on standard practices in natural

product chemistry.

Isolation of 4'-O-Demethylbroussonin A
The isolation of 4'-O-Demethylbroussonin A from its natural source, such as the branches of

Broussonetia papyrifera, typically involves the following steps:

Extraction: The air-dried and powdered plant material is extracted with a suitable organic

solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated

under reduced pressure to yield a crude extract.

Fractionation: The crude extract is suspended in water and partitioned successively with

solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol, to

separate compounds based on their polarity.

Chromatographic Purification: The fraction containing the target compound (typically the

ethyl acetate or a similar polarity fraction for a compound of this nature) is subjected to a

series of chromatographic techniques for purification. This often includes:

Column Chromatography: Using silica gel or other stationary phases with a gradient

elution system of solvents like hexane and ethyl acetate.

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the

isolated compound using a suitable column (e.g., C18) and mobile phase (e.g., methanol-

water gradient).

Spectroscopic Analysis
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent, such as methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube.
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¹H NMR: Proton NMR spectra are acquired to determine the chemical shifts, multiplicities,

and coupling constants of the hydrogen atoms.

¹³C NMR: Carbon-13 NMR spectra, often proton-decoupled, are acquired to identify the

chemical shifts of all carbon atoms in the molecule.

2D NMR: To establish the connectivity between atoms, various two-dimensional NMR

experiments are performed, including:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons, which is crucial for assembling the molecular skeleton.

HR-MS analysis is performed to determine the accurate mass of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., methanol) is

infused into the ESI source.

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. For

phenolic compounds like 4'-O-Demethylbroussonin A, negative ion mode ([M-H]⁻) is often

preferred. The instrument is calibrated to ensure high mass accuracy.

Visualized Workflow
The following diagram illustrates the general workflow for the isolation and characterization of a

natural product like 4'-O-Demethylbroussonin A.
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Caption: Workflow for the isolation and structural elucidation of natural products.
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 4'-O-
Demethylbroussonin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161370#spectroscopic-data-nmr-ms-of-4-o-
demethylbroussonin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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